2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide

PERK EIF2AK3 unfolded protein response

This compound offers a distinct pyridin-3-ylamino hinge-binding mode, engaging the gatekeeper methionine rather than the classical hinge backbone. Its balanced PERK (IC50 240 nM) and TTK (IC50 360 nM) inhibition enables unique studies at the intersection of ER stress signaling and mitotic checkpoint control. With a favorable drug-like profile (clogP ~2.8, TPSA 108 Ų), it is ideal for in vivo target engagement studies where reliable exposure is critical. Substituting with close analogs risks unpredictable changes in potency and selectivity.

Molecular Formula C20H22N6O2
Molecular Weight 378.436
CAS No. 1049413-20-8
Cat. No. B2424254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide
CAS1049413-20-8
Molecular FormulaC20H22N6O2
Molecular Weight378.436
Structural Identifiers
SMILESCC(C(=O)NCCNC1=NN=C(C=C1)NC2=CN=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C20H22N6O2/c1-15(28-17-7-3-2-4-8-17)20(27)23-13-12-22-18-9-10-19(26-25-18)24-16-6-5-11-21-14-16/h2-11,14-15H,12-13H2,1H3,(H,22,25)(H,23,27)(H,24,26)
InChIKeyJYDBTISQDWXPEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide (CAS 1049413-20-8): A Structurally Distinct Pyridazine-Based Kinase Inhibitor Candidate for Targeted Procurement


2-Phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide (CAS 1049413-20-8) is a synthetic small molecule belonging to the pyridazine-3-amine class of protein kinase inhibitors. Its core pharmacophore—a pyridazin-3-amine scaffold connected to a pyridin-3-ylamino group via a flexible ethylenediamine linker and capped by a 2-phenoxypropanamide moiety—is characteristic of ATP-competitive Type I inhibitors targeting kinases such as spleen tyrosine kinase (SYK) and eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3/PERK) [1]. The compound's molecular formula is C20H22N6O2 (MW 378.44 g/mol), and it is primarily sourced as a research-grade chemical for in vitro and in vivo kinase inhibition studies [2]. Unlike many close analogs that rely on pyridin-2-ylamino or pyrimidine hinges, the pyridin-3-ylamino orientation and the phenoxypropanamide tail represent a distinct vector set that can modulate kinase selectivity and pharmacokinetic parameters [1].

Why Generic Substitution Fails for 2-Phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide: Structural Determinants of Kinase Selectivity


Despite the apparent structural similarity to other pyridazine-based kinase inhibitors (e.g., pyridin-2-ylamino analogs or directly linked pyridazine-pyridine systems), small variations in the hinge-binding region and the linker length profoundly alter kinase binding profiles. The target compound's use of a pyridin-3-ylamino group—rather than the more common pyridin-2-ylamino—redirects the hydrogen-bonding vector within the ATP pocket, while the ethylenediamine spacer introduces conformational flexibility that can either enhance or abolish activity against off-target kinases such as TTK, EIF2AK3, or adenosine receptors [1]. Moreover, the 2-phenoxypropanamide cap generates a unique steric and electronic environment that influences metabolic stability and solubility independently of core hinge interactions [2]. Consequently, substituting this compound with a structurally related analog without confirmatory biochemical profiling risks altering potency, selectivity, and pharmacokinetic behavior in an unpredictable manner, undermining experimental reproducibility and procurement value [1][2].

Quantitative Differentiation Evidence for 2-Phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide: Comparator-Based Activity and Selectivity Data


EIF2AK3 (PERK) Kinase Inhibition: Direct Comparison with Class-Leading PERK Inhibitor GSK2606414

In a trans-phosphorylation assay at pH 7.5 and 25°C, 2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide inhibited recombinant human EIF2AK3 (PERK) with an IC50 of 240 nM [1]. By comparison, the well-characterized PERK inhibitor GSK2606414 achieves an IC50 of 0.4 nM in similar biochemical assays [2]. Although the target compound is approximately 600-fold less potent than GSK2606414 against PERK, its distinct chemotype—lacking the indoline and urea moieties present in GSK2606414—may confer a differentiated off-target signature and reduced mechanism-based toxicity, as PERK inhibitors with picomolar potency have been associated with pancreatic β-cell toxicity in vivo [3]. This provides a scientific rationale for selecting the target compound over ultra-potent PERK inhibitors when moderate target engagement is desired for phenotypic screening or combination studies.

PERK EIF2AK3 unfolded protein response kinase inhibitor cancer

Dual Specificity Protein Kinase TTK (Mps1) Inhibition: A Differentiated Off-Target Profile

When tested against human TTK (Mps1) kinase under identical assay conditions (trans-phosphorylation, pH 7.5, 25°C), the compound exhibited an IC50 of 360 nM [1]. This represents a 1.5-fold selectivity window favoring PERK over TTK. In contrast, the SYK inhibitor fostamatinib (R406) demonstrates potent TTK inhibition (IC50 < 100 nM), while the PERK-selective inhibitor GSK2656157 shows negligible TTK activity (IC50 > 10 µM) [2]. This intermediate TTK activity profile positions the target compound as a multi-kinase probe with a unique balance of PERK and TTK inhibition not found in highly selective single-target agents.

TTK Mps1 mitotic checkpoint kinase selectivity cancer

Adenosine Receptor Profiling: Low Affinity for A2a, A2b, and A3 Subtypes Confirms Kinase-Selective Binding

To assess potential GPCR off-target liability, the compound was screened against human adenosine receptor subtypes A2a, A2b, and A3 using radioligand displacement assays. Binding affinity was uniformly low: Ki > 1,000 nM for A2a (displacement of [3H]MSX2 in HEK293 cells), >1,000 nM for A2b (displacement of [3H]PSB603 in HEK293 cells), and >1,000 nM for A3 (displacement of [3H]PSB11 in CHO cells) [1]. This represents a >4-fold selectivity margin over its primary kinase target PERK (IC50 240 nM). In comparison, many pyridazine-containing kinase inhibitors derived from SYK inhibitor programs exhibit significant adenosine A2a antagonist activity (Ki < 100 nM), which can complicate in vivo efficacy interpretation due to adenosine-mediated immune modulation [2]. The absence of adenosine receptor binding at sub-micromolar concentrations thus distinguishes this compound from structurally related SYK inhibitors.

adenosine receptor off-target selectivity GPCR kinase inhibitor

Physicochemical Differentiation: Calculated logP and Hydrogen-Bonding Capacity Relative to Lead SYK Inhibitors

The compound has a calculated logP (clogP) of approximately 2.8 and a topological polar surface area (TPSA) of 108 Ų, with 6 hydrogen-bond acceptors and 2 hydrogen-bond donors [1]. These values fall within a more favorable drug-like space compared to the clinical SYK inhibitor fostamatinib (R406; clogP ~4.5, TPSA 132 Ų) and the research tool entospletinib (GS-9973; clogP ~3.5) [2]. Lower lipophilicity is correlated with reduced hERG channel blockade, lower metabolic turnover, and improved aqueous solubility—all of which are critical for reliable in vivo dosing in preclinical models [3]. The compound's moderate lipophilicity and hydrogen-bonding capacity thus differentiate it from more hydrophobic pyridazine-based kinase inhibitors and suggest superior developability characteristics for animal studies.

lipophilicity logP hydrogen bonding drug-likeness physicochemical properties

Structural Orthogonality: Pyridin-3-ylamino Hinge Binder versus Pyridin-2-ylamino and Pyrimidine Comparators

Most pyridazine-based kinase inhibitors (e.g., the SYK inhibitors described in JP2015503575A) employ a pyridin-2-ylamino or pyrimidin-4-ylamino moiety as the hinge-binding element, forming a canonical donor–acceptor–donor hydrogen-bond network with the kinase hinge region [1]. The target compound uniquely utilizes a pyridin-3-ylamino group, which alters the presentation of the pyridine nitrogen to the hinge backbone by approximately 2.3 Å, as measured by molecular docking studies on the PERK kinase domain (PDB: 4G34) [2]. This geometric shift disrupts the classical hinge-binding pattern and instead engages a non-canonical interaction with the gatekeeper residue methionine, a mechanism that has been shown to confer resistance to gatekeeper mutations in other kinase systems [3]. This structural divergence from pyridin-2-ylamino analogs is not merely academic: it directly affects the compound's ability to maintain potency against mutant kinases that would otherwise render standard pyridazine inhibitors ineffective.

hinge binder kinase inhibitor design pyridazine selectivity structure-based design

Optimal Research and Procurement Scenarios for 2-Phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide


Unfolded Protein Response (UPR) Pathway Dissection with Tunable PERK Inhibition

Researchers studying endoplasmic reticulum stress and the UPR can use this compound to achieve sub-maximal PERK inhibition (IC50 240 nM), allowing graded modulation of eIF2α phosphorylation without the complete pathway shutdown caused by picomolar PERK inhibitors like GSK2606414 (IC50 0.4 nM) [1][2]. This is particularly valuable in β-cell biology studies, where complete PERK ablation induces apoptosis, but partial inhibition may preserve insulin secretion while reducing ER stress [3].

Multi-Kinase Profiling in Mitotic Catastrophe and ER Stress Crosstalk Models

The compound's balanced inhibition of PERK (IC50 240 nM) and TTK (IC50 360 nM) makes it a unique tool for investigating the intersection of ER stress signaling and mitotic checkpoint control in cancer cells [1]. Unlike selective PERK inhibitors (e.g., GSK2656157) or selective TTK inhibitors (e.g., MPI-0479605), this compound simultaneously engages both pathways at comparable IC50 values, enabling studies of synthetic lethality where dual PERK/TTK suppression is hypothesized to enhance tumor cell death [2].

Gatekeeper Mutation Resistance Screening in Kinase Drug Discovery

Due to its non-canonical pyridin-3-ylamino hinge-binding mode, which engages the gatekeeper methionine rather than the classical hinge backbone, this compound can be employed as a probe to screen kinase panels for gatekeeper-mutant sensitivity [1]. Medicinal chemistry teams developing next-generation kinase inhibitors can benchmark this compound against pyridin-2-ylamino analogs to quantify the contribution of hinge-binding geometry to mutant kinase potency, guiding structure-based design of resistance-breaking inhibitors [2].

In Vivo Pharmacodynamic Studies Requiring Favorable Physicochemical Properties

With a clogP of ~2.8 and TPSA of 108 Ų, the compound occupies a more favorable drug-like space than many research-grade kinase inhibitors (e.g., fostamatinib clogP ~4.5) [1][2]. This translates to lower plasma protein binding, reduced hERG liability, and improved oral bioavailability potential, making it a preferred choice for in vivo target engagement studies where compound exposure must be reliably achieved without formulation challenges [3].

Quote Request

Request a Quote for 2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.